molecular formula C17H14ClN3O5S B2617802 2-(4-chlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922450-92-8

2-(4-chlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2617802
CAS RN: 922450-92-8
M. Wt: 407.83
InChI Key: QPEYLHVUCXJWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-chlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound that is not intended for human or veterinary use. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Characterization

  • A study by Nafeesa et al. (2017) focused on synthesizing a series of N-substituted derivatives, including 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, which were evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity data. This research underpins the chemical synthesis and potential biological applications of such compounds (Nafeesa et al., 2017).

Pharmacological Evaluation

  • Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and evaluated their antibacterial potential against both gram-negative and gram-positive bacteria. This study highlights the potential pharmacological applications of these compounds (Siddiqui et al., 2014).

Antibacterial Activity

  • Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research provides insights into the antibacterial efficacy of these compounds (Iqbal et al., 2017).
  • Another study by Khalid et al. (2016) on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed their moderate to talented antibacterial activity, further emphasizing the antibacterial properties of these compounds (Khalid et al., 2016).

Anti-Enzymatic Potential

  • Faheem (2018) investigated the computational and pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives, including their toxicity assessment, tumor inhibition, and anti-enzymatic actions. This highlights the broader pharmacological implications of these compounds (Faheem, 2018).

Molecular Docking and Cytotoxicity Studies

  • Siddiqui et al. (2014) also conducted molecular docking and cytotoxicity studies on N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, providing valuable insights into their binding affinities and potential toxicological profiles (Siddiqui et al., 2014).

Antioxidant Activities

  • The study by Basha et al. (2013) on the antioxidant activities of acetamidomethylsulfonyl bis heterocycles-oxazolyl/thiazolyl/imidazolyl-1,3,4-oxadiazoles provides an example of the potential use of these compounds as antioxidants (Basha et al., 2013).

Safety and Hazards

This compound may cause skin, eye, and respiratory tract irritation . It’s important to handle it with care, avoid ingestion, and dispose of it properly .

properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S/c18-12-6-8-13(9-7-12)25-10-15(22)19-17-21-20-16(26-17)11-27(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEYLHVUCXJWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

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